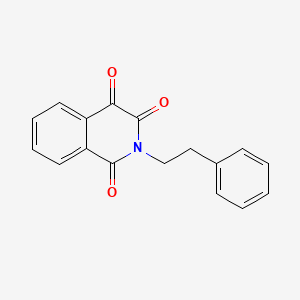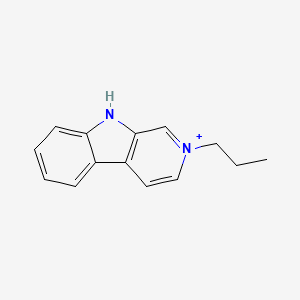
2-Pyridin-2-ylmethyl-1,2-dihydro-indazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyridin-2-ylmethyl-1,2-dihydro-indazol-3-one is a heterocyclic compound that contains both indazole and pyridine moieties. Indazole derivatives are known for their diverse biological activities and have been extensively studied in medicinal chemistry . The presence of the pyridine ring further enhances the compound’s potential for various applications in scientific research and industry.
Vorbereitungsmethoden
One common synthetic route includes the cyclization of 2-azidobenzaldehydes with amines to form the indazole core . The pyridine ring can then be introduced through various coupling reactions, such as the use of pyridine-2-carboxaldehyde under appropriate reaction conditions . Industrial production methods often involve optimizing these reactions for higher yields and purity, utilizing catalysts and controlled environments to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
2-Pyridin-2-ylmethyl-1,2-dihydro-indazol-3-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, converting the compound into its reduced forms.
Substitution: Various substitution reactions can occur at the pyridine or indazole rings, often using halogenating agents or nucleophiles
Common reagents and conditions used in these reactions include transition metal catalysts, acidic or basic environments, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used but often include functionalized derivatives with enhanced biological activities .
Wissenschaftliche Forschungsanwendungen
2-Pyridin-2-ylmethyl-1,2-dihydro-indazol-3-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Pyridin-2-ylmethyl-1,2-dihydro-indazol-3-one involves its interaction with specific molecular targets and pathways. The indazole moiety is known to inhibit certain enzymes and receptors, leading to its biological effects . For example, it can inhibit protein kinases, which play a crucial role in cell signaling and proliferation . The pyridine ring further enhances its binding affinity and specificity towards these targets, making it a potent compound for therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
2-Pyridin-2-ylmethyl-1,2-dihydro-indazol-3-one can be compared with other indazole and pyridine derivatives:
Indazole Derivatives: Compounds like 1H-indazole and 2H-indazole share the indazole core but differ in their substitution patterns and biological activities.
Pyridine Derivatives: Compounds such as pyridine-2-carboxaldehyde and 2-aminopyridine exhibit different chemical properties and applications due to variations in their functional groups.
Eigenschaften
Molekularformel |
C13H11N3O |
|---|---|
Molekulargewicht |
225.25 g/mol |
IUPAC-Name |
2-(pyridin-2-ylmethyl)-1H-indazol-3-one |
InChI |
InChI=1S/C13H11N3O/c17-13-11-6-1-2-7-12(11)15-16(13)9-10-5-3-4-8-14-10/h1-8,15H,9H2 |
InChI-Schlüssel |
NZOJCPNWISMMAJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(N2)CC3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-phenyl-2H-pyrazolo[3,4-c]quinolin-4-amine](/img/structure/B10842081.png)
![2-Pyridin-2-yl-6H-pyrazolo[1,5-c]quinazolin-5-one](/img/structure/B10842083.png)
![2-Phenyl-4-[1,2,4]triazol-1-yl-chroman-7-ol](/img/structure/B10842084.png)
![2-p-tolyl-2H-pyrazolo[3,4-c]quinolin-4(5H)-one](/img/structure/B10842091.png)
![2-p-Tolyl-6H-pyrazolo[1,5-c]quinazolin-5-one](/img/structure/B10842098.png)




